molecular formula C20H22N2O4 B277918 Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B277918
M. Wt: 354.4 g/mol
InChI Key: FVPCPCRBENXJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMPB belongs to the class of benzamide derivatives and is known for its anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have significant anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying pain and inflammation. However, one limitation of using Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is its potential use in cancer therapy, as studies have shown that it may have anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate and to identify any potential side effects or toxicity. Finally, research on the synthesis of Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate and its derivatives may lead to the development of new and more potent anti-inflammatory and analgesic compounds.

Synthesis Methods

The synthesis of Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-morpholineethanol. The resulting product is then reacted with methyl 3-aminobenzoate to yield Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate.

Scientific Research Applications

Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

properties

Product Name

Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H22N2O4/c1-14-3-5-15(6-4-14)19(23)21-17-13-16(20(24)25-2)7-8-18(17)22-9-11-26-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)

InChI Key

FVPCPCRBENXJIN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Origin of Product

United States

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